molecular formula C16H16ClNO3 B1618537 Clofeverine CAS No. 54340-63-5

Clofeverine

Cat. No.: B1618537
CAS No.: 54340-63-5
M. Wt: 305.75 g/mol
InChI Key: GVALVWDQPXGPCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Clofeverine is a characterized metabolite of the acaricide clofentezine . As a reference standard, it is a vital tool for researchers conducting analytical studies in environmental science and agrochemical development. Its primary research application lies in the development and validation of methods for the detection and quantification of clofentezine residues in various matrices, including crops, soil, and water. Using this compound allows scientists to trace the environmental fate and metabolic pathways of the parent compound, providing crucial data for environmental monitoring and regulatory compliance. This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this chemical with appropriate safety precautions, consulting relevant Safety Data Sheets (SDS) before use. The specific mechanism of action, physicochemical properties, and full spectroscopic data for this compound should be confirmed from the analytical certificate provided with the product or through further experimental characterization.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

54340-63-5

Molecular Formula

C16H16ClNO3

Molecular Weight

305.75 g/mol

IUPAC Name

1-[(4-chlorophenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol

InChI

InChI=1S/C16H16ClNO3/c17-11-1-3-12(4-2-11)21-9-14-13-8-16(20)15(19)7-10(13)5-6-18-14/h1-4,7-8,14,18-20H,5-6,9H2

InChI Key

GVALVWDQPXGPCE-UHFFFAOYSA-N

SMILES

C1CNC(C2=CC(=C(C=C21)O)O)COC3=CC=C(C=C3)Cl

Canonical SMILES

C1CNC(C2=CC(=C(C=C21)O)O)COC3=CC=C(C=C3)Cl

Origin of Product

United States

Foundational & Exploratory

Comprehensive Characterization of Clofeverine HCl: Molecular Weight and Lipophilicity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the physicochemical properties of Clofeverine Hydrochloride (HCl), focusing specifically on molecular weight and lipophilicity. These parameters are critical for determining dosage stoichiometry, solubility profiles, and membrane permeability during drug development.

Executive Summary & Chemical Identity

This compound HCl (International Nonproprietary Name: this compound) is a tetrahydroisoquinoline derivative characterized by a catechol moiety and a chlorophenoxymethyl group. Structurally related to sympathomimetic amines, its physicochemical behavior is governed by the ionization of its secondary amine and the polarity of its hydroxyl groups.

Chemical Identification
ParameterDetail
IUPAC Name (1R)-1-[(4-chlorophenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrochloride
CAS Number (HCl) 37969-58-7
CAS Number (Base) 54340-63-5
Molecular Formula C₁₆H₁₆ClNO₃[1][2][3][4][5][6][7] · HCl
Core Scaffold 1,2,3,4-Tetrahydroisoquinoline
Stereochemistry Racemic or (R)-enantiomer (batch dependent)

Molecular Weight Analysis

Precise molecular weight determination is the foundation of stoichiometric calculations for formulation and molar dosing. For this compound, the distinction between the free base and the hydrochloride salt is non-trivial due to the significant mass contribution of the counterion.

Stoichiometry and Mass Balance

The hydrochloride salt is formed via the protonation of the secondary nitrogen in the tetrahydroisoquinoline ring.

FormMolecular FormulaMolecular Weight ( g/mol )Conversion Factor (Salt to Base)
This compound Free Base C₁₆H₁₆ClNO₃305.76 1.00
This compound HCl C₁₆H₁₆ClNO₃[1] · HCl342.22 0.893

Critical Insight: When converting a dosage from Free Base to HCl salt, the mass must be increased by 11.9% to maintain molar equivalence.

  • Calculation:

    
    
    
Experimental Verification (Mass Spectrometry)

To validate the molecular weight and salt form identity, High-Resolution Mass Spectrometry (HRMS) is employed.

  • Expected [M+H]⁺ Peak: 306.0897 m/z (corresponding to the protonated base).

  • Chloride Adduct: Presence of Cl⁻ isotopes (35/37) in negative mode confirms the salt form.

Lipophilicity Profile (LogP vs. LogD)

Lipophilicity drives the compound's ability to cross biological membranes (e.g., blood-brain barrier, GI tract). For this compound HCl, the Distribution Coefficient (LogD) is more clinically relevant than the Partition Coefficient (LogP) due to ionization at physiological pH.

Theoretical Predictions
  • Computed LogP (XLogP3): 2.9 (Moderate lipophilicity).

  • Ionization Impact: The secondary amine (pKa ~9.5) is predominantly protonated at pH 7.4.

  • Predicted LogD (pH 7.4): ~0.5 – 1.5.

Implication: While the neutral molecule is lipophilic (LogP 2.9), the ionized species present in blood plasma is significantly more hydrophilic. This suggests moderate oral bioavailability but potentially limited passive diffusion across the blood-brain barrier unless active transport is involved.

Partitioning Mechanism Diagram

The following diagram illustrates the equilibrium dynamics affecting this compound's lipophilicity.

LipophilicityDynamics Octanol Octanol Phase (Lipophilic) Interface Interface Water Aqueous Phase (pH 7.4) Neutral Neutral Base (Uncharged) Water->Neutral Neutral->Octanol High Affinity (LogP ~2.9) Neutral->Water Equilibrium Cation Cationic Species (Protonated Amine) Neutral->Cation Protonation (pKa ~9.5) Cation->Octanol Negligible Permeation Cation->Water Trapped (High Solubility)

Caption: Equilibrium dynamics of this compound HCl. At pH 7.4, the protonated cation is sequestered in the aqueous phase, reducing the effective LogD.

Experimental Methodologies

To experimentally determine the lipophilicity of this compound HCl, two robust protocols are recommended: the Shake-Flask Method (Gold Standard) and RP-HPLC Estimation (High Throughput).

Protocol A: Shake-Flask Method (OECD 107)

This method directly measures the distribution of the drug between n-octanol and a buffer.

  • Preparation: Saturate n-octanol with phosphate buffer (pH 7.4) and vice versa for 24 hours.

  • Dissolution: Dissolve this compound HCl in the buffer-saturated octanol phase.

  • Equilibration: Mix the organic and aqueous phases in a 1:1 ratio. Shake mechanically for 60 minutes at 25°C.

  • Separation: Centrifuge at 2500 rpm for 20 minutes to separate phases.

  • Quantification: Analyze both phases using UV-Vis spectrophotometry (λmax ~280 nm) or HPLC.

  • Calculation:

    
    
    
Protocol B: RP-HPLC Retention Time Method (OECD 117)

For rapid screening, lipophilicity is correlated with the retention time on a C18 column.

  • Standards: Inject a set of reference standards with known LogP values (e.g., Toluene, Ethylbenzene).

  • Sample Run: Inject this compound HCl using an isocratic mobile phase (Methanol/Water 75:25).

  • Capacity Factor (k): Calculate

    
    , where 
    
    
    
    is the dead time.
  • Correlation: Plot

    
     vs. LogP of standards to derive the calibration curve. Interpolate this compound's value.
    
Workflow Visualization

ExperimentalWorkflow Start Start: this compound HCl Sample Choice Select Method Start->Choice ShakeFlask Shake-Flask (OECD 107) Choice->ShakeFlask HPLC RP-HPLC (OECD 117) Choice->HPLC PhasePrep Phase Saturation (Octanol/Buffer) ShakeFlask->PhasePrep Equilibrate Equilibration (Shake 1h, 25°C) PhasePrep->Equilibrate Analyze UV/HPLC Quantification Equilibrate->Analyze Result Final LogP/LogD Value Analyze->Result Standards Run Reference Standards HPLC->Standards CalcK Calculate Capacity Factor (k) Standards->CalcK CalcK->Result

Caption: Decision matrix and workflow for experimentally determining the lipophilicity of this compound HCl.

Implications for Drug Development[8]

Solubility vs. Permeability Trade-off

This compound HCl exhibits a classic "solubility-permeability" trade-off.

  • The HCl Salt: High aqueous solubility aids in dissolution and formulation (e.g., tablets, injection).

  • The Free Base: High permeability (LogP 2.9) allows for membrane crossing but has poor solubility.

  • Strategy: Formulate as the HCl salt. Upon entering the higher pH environment of the small intestine (pH 6-7), a fraction converts to the free base, driving absorption.

Blood-Brain Barrier (BBB) Penetration

As a tetrahydroisoquinoline, CNS activity is often desired.

  • Challenge: The ionized fraction (LogD < 1.0) resists passive diffusion.

  • Optimization: If CNS penetration is insufficient, prodrug strategies (e.g., esterification of the catechol hydroxyls) can temporarily mask polarity to increase LogP.

Formulation Stability

The catechol moiety is susceptible to oxidation.

  • Recommendation: All lipophilicity experiments and liquid formulations must include antioxidants (e.g., ascorbic acid, sodium metabisulfite) or be conducted under inert atmosphere (Nitrogen/Argon) to prevent degradation into quinones, which would skew LogP results.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76961016, this compound. Retrieved from [Link]

  • Organisation for Economic Co-operation and Development (OECD). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]

  • Organisation for Economic Co-operation and Development (OECD). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for Clofeverine Reference Standards: Ensuring Stability and Integrity

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed framework for the appropriate storage, handling, and stability assessment of Clofeverine reference standards. In the absence of a specific pharmacopeial monograph for this compound, this document synthesizes established principles from international regulatory guidelines, data from structurally related compounds, and expert knowledge in analytical chemistry. The protocols outlined herein are designed to ensure the continued integrity and fitness-for-purpose of this compound reference standards, a critical component in the accurate quality control and development of pharmaceutical products. This guide is intended for researchers, scientists, and drug development professionals dedicated to maintaining the highest standards of scientific rigor.

Introduction: The Critical Role of Reference Standard Integrity

A pharmaceutical reference standard is a highly purified and well-characterized substance used as a benchmark for the quality and purity of active pharmaceutical ingredients (APIs) and finished drug products. The integrity of a reference standard is paramount; any degradation or change in its purity can lead to inaccurate analytical results, potentially compromising patient safety and regulatory compliance.

This compound, a compound with therapeutic potential, requires a robust system for managing its reference standard. This application note addresses the fundamental aspects of its storage and stability, providing a scientific rationale for each recommendation and a set of protocols to verify its continued suitability for use.

Chemical Profile of this compound

A thorough understanding of the chemical structure of this compound is foundational to predicting its potential stability liabilities.

Chemical Structure:

  • Systematic Name: (1R)-1-[(4-chlorophenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol

  • Molecular Formula: C₁₆H₁₆ClNO₃

  • Key Functional Groups:

    • Tetrahydroisoquinoline core: A heterocyclic amine susceptible to oxidation.

    • Phenolic hydroxyl groups: Prone to oxidation, especially in the presence of metal ions or alkaline conditions.

    • Ether linkage: Generally stable, but can be susceptible to cleavage under harsh acidic conditions.

    • Chlorophenyl group: The chloro-substituent can influence the electronic properties of the molecule.

The presence of phenolic hydroxyls and a tetrahydroisoquinoline moiety suggests a potential susceptibility to oxidative degradation. The overall stability will also be influenced by factors such as pH, light, and temperature.

Recommended Storage and Handling Conditions

Based on general best practices for pharmaceutical reference standards and the chemical nature of this compound, the following storage conditions are recommended to minimize degradation.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of potential chemical degradation reactions. For long-term storage, -20°C can be considered to further minimize degradation.
Humidity Store with a desiccant in a tightly sealed container.The phenolic hydroxyl groups can make the compound hygroscopic. Moisture can accelerate hydrolytic degradation and other chemical reactions.
Light Protect from light by using an amber vial.Exposure to UV or visible light can induce photolytic degradation, particularly in molecules with aromatic rings.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).The presence of phenolic and amine functional groups suggests a high susceptibility to oxidation. An inert atmosphere minimizes contact with oxygen.
Container Use a tightly sealed, non-reactive container (e.g., Type I borosilicate glass).Prevents contamination and interaction with the container material.

Handling Precautions:

  • Allow the container to equilibrate to room temperature before opening to prevent condensation of moisture onto the standard.

  • Use clean, dry spatulas and weighing equipment.

  • Minimize the time the container is open to the atmosphere.

  • For solutions, prepare them fresh and protect them from light. The stability of this compound in various solvents should be experimentally determined.

Stability-Indicating Method Development and Forced Degradation Studies

A stability-indicating analytical method is crucial for separating the intact drug from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed technique for this purpose.[1] The development of such a method is intrinsically linked to forced degradation studies.

Forced degradation, or stress testing, involves subjecting the drug substance to harsh conditions to accelerate its decomposition.[2][3] This helps to identify potential degradation products and pathways, and to demonstrate the specificity of the analytical method.[4][5][6]

Rationale for Forced Degradation Conditions

The selection of stress conditions is based on the chemical structure of this compound and follows the principles outlined in the ICH Q1A(R2) guideline.

Caption: Rationale for selecting forced degradation stressors for this compound.

Protocol for Forced Degradation Studies

Objective: To generate potential degradation products of this compound and to assess the peak purity of the main component in the presence of these degradants using a suitable HPLC method.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade

  • Hydrogen peroxide (H₂O₂), 30%

  • HPLC grade water, acetonitrile, and methanol

  • Suitable buffer for mobile phase (e.g., phosphate or acetate buffer)

  • Class A volumetric flasks and pipettes

  • HPLC system with a photodiode array (PDA) detector

  • pH meter

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Keep at room temperature for 8 hours.

    • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Expose the solid reference standard to 60°C in a calibrated oven for 48 hours. Also, heat an aliquot of the stock solution at 60°C for 48 hours.

    • Photolytic Degradation: Expose the solid reference standard and an aliquot of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).

  • Sample Preparation for HPLC Analysis:

    • After the specified stress period, cool the solutions to room temperature.

    • Neutralize the acidic and basic solutions with an appropriate volume of base or acid, respectively.

    • Dilute all stressed samples with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL).

    • Prepare a control solution of the unstressed this compound reference standard at the same final concentration.

Proposed Stability-Indicating HPLC Method

The following is a starting point for developing a stability-indicating HPLC method. Method optimization will be necessary to achieve adequate separation of all degradation products.

ParameterProposed Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection PDA detector, scan from 200-400 nm. Monitor at a suitable wavelength (e.g., 280 nm).
Injection Vol. 10 µL

Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines. Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).

Characterization of Degradation Products

The identification of degradation products is crucial for understanding the stability of the molecule.

Caption: Workflow for the characterization of this compound degradation products.

The use of a PDA detector in the HPLC method allows for the assessment of peak purity. If a peak is found to be impure, it indicates the co-elution of a degradation product. For structural elucidation, Liquid Chromatography-Mass Spectrometry (LC-MS) is an invaluable tool for determining the molecular weight and fragmentation patterns of the degradants. For definitive structural confirmation, preparative HPLC can be used to isolate the degradation products for analysis by Nuclear Magnetic Resonance (NMR) spectroscopy.

Re-evaluation and Shelf-Life of Reference Standards

The stability of a reference standard is not indefinite. A periodic re-evaluation program is essential to ensure its continued fitness for use.

Re-evaluation Schedule:

  • Initial Qualification: The reference standard should be fully characterized upon receipt.

  • Periodic Re-testing: A reduced set of critical tests (e.g., HPLC purity, moisture content) should be performed at regular intervals (e.g., annually).

  • Full Re-characterization: A complete characterization should be performed if significant changes are observed during periodic re-testing or after a defined period (e.g., every 3-5 years).

The results of the stability studies will inform the assigned shelf-life and re-test date for the this compound reference standard.

Conclusion

The protocols and recommendations outlined in this application note provide a robust framework for the proper management of this compound reference standards. By implementing stringent storage and handling procedures, conducting thorough forced degradation studies, and utilizing a validated stability-indicating analytical method, researchers can ensure the integrity of their reference standard and the reliability of their analytical data. This commitment to scientific rigor is fundamental to the successful development of safe and effective pharmaceutical products.

References

  • ICH Harmonised Tripartite Guideline, Q1A(R2): Stability Testing of New Drug Substances and Products, Step 4 version (6 February 2003). [Link]

  • ICH Harmonised Tripartite Guideline, Q1B: Photostability Testing of New Drug Substances and Products, Step 4 version (November 1996). [Link]

  • ICH Harmonised Tripartite Guideline, Q2(R1): Validation of Analytical Procedures: Text and Methodology, Step 4 version (November 2005). [Link]

  • Alsante, K. M., et al. (2014). The Role of Forced Degradation in Pharmaceutical Development. In Pharmaceutical Stress Testing (pp. 1-66). Drugs and the Pharmaceutical Sciences.
  • Rane, K., & Patil, V. (2015). Forced Degradation Studies for Drug Substances and Drug Products-Scientific and Regulatory Considerations. Journal of Pharmaceutical Science and Research, 7(5), 238.
  • Sonawane, S., Gide, P. (2016). A review on forced degradation studies for drug substances and drug products. International Journal of Pharmaceutical Quality Assurance, 7(3), 67-75.
  • United States Pharmacopeia (USP).
  • United States Pharmacopeia (USP).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Incubation for Clofeverine Receptor Binding

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Clofeverine" Challenge

Welcome to the technical support hub. If you are working with This compound , you are likely encountering a common but frustrating paradox in receptor binding: The Equilibrium-Stability Trade-off.

This compound is characterized as a high-affinity, slow-dissociation (


) ligand. In standard protocols, researchers often terminate incubation prematurely (e.g., at 60 minutes) to preserve receptor integrity. However, for slow-offset compounds, this results in a non-equilibrium state  where the measured 

is artificially right-shifted (appearing less potent than it truly is). Conversely, extending incubation to reach true equilibrium risks receptor degradation and signal loss.

This guide provides the self-validating protocols required to find the "Goldilocks" window—where equilibrium is approached without compromising assay stability.

Module 1: Kinetic Optimization (The Shift)

The Core Issue

Users frequently report: "My this compound


 varies significantly between experiments."
This is almost always due to inconsistent incubation times relative to the compound's equilibration rate. According to the Motulsky-Mahan model  of competitive binding kinetics, if you measure before equilibrium is reached, the 

is dependent on time, not just affinity.
Diagnostic Experiment: The Association Time Course

Do not guess the incubation time. You must empirically determine the time to equilibrium (


).

Protocol:

  • Prepare a large batch of receptor membrane and radioligand (at

    
     concentration).
    
  • Add this compound at a concentration near its estimated

    
    .
    
  • Incubate at your chosen temperature (e.g., 25°C).

  • Terminate reaction (filtration/wash) at geometric time points: 15, 30, 60, 120, 240, and 480 minutes.

Data Interpretation (Simulated for this compound):

Incubation Time (min)Apparent

(nM)
StatusInterpretation
15150.0Under-equilibrated Compound has not occupied all sites. Potency underestimated.
6045.0Transitional Common error point. Still shifting.
12012.5Near-Equilibrium Acceptable for screening.
24010.2Equilibrium Ideal, provided the signal is stable.
480> 50.0 (High Noise)Degradation Receptor instability is destroying the binding pocket.
Visual Workflow: Association Kinetic Assay

The following diagram outlines the logical flow for determining optimal incubation time.

AssociationKinetics Start Start Optimization Prep Prepare Master Mix (Receptor + Radioligand) Start->Prep AddComp Add this compound (Fixed Conc ~ Est. IC50) Prep->AddComp Incubate Incubate at 25°C AddComp->Incubate Time15 Stop @ 15 min Incubate->Time15 Time60 Stop @ 60 min Incubate->Time60 Time240 Stop @ 240 min Incubate->Time240 Measure Measure Bound Counts (CPM) Time15->Measure Time60->Measure Time240->Measure Analyze Plot Specific Binding vs. Time Measure->Analyze Decision Is Plateau Reached? Analyze->Decision ResultA Use t = Time to Plateau Decision->ResultA Yes ResultB Extend Time / Check Stability Decision->ResultB No (Signal Drops)

Caption: Figure 1. Kinetic workflow to identify the minimum incubation time required to reach stable binding equilibrium.

Module 2: Stability & Ligand Depletion

The "Zone A" Rule

A critical failure mode in this compound studies is Ligand Depletion . If this compound binds more than 10% of the total added ligand (or if the receptor concentration is too high), the assumption that


 fails. This causes the "Hook Effect" in competition curves.

Self-Validating Check: Calculate the depletion factor (


) using the formula:


  • Requirement:

    
     (less than 10% depletion).[1][2]
    
  • Action: If

    
    , you must reduce receptor concentration or increase reaction volume.[2]
    
Troubleshooting Signal Loss

If your signal decays after 2 hours (preventing you from reaching the 4-hour equilibrium needed for this compound), use this decision tree to identify the culprit.

TroubleshootingTree Problem Problem: Signal Loss at Long Incubation (>2hrs) Step1 Check Total Binding (TB) vs. Time Problem->Step1 Branch1 Is TB decreasing? Step1->Branch1 Cause1 Receptor Degradation Branch1->Cause1 Yes (Receptor) Cause2 Ligand Instability Branch1->Cause2 Yes (Ligand) Step2 Check Non-Specific Binding (NSB) Branch1->Step2 No Action1 Add Protease Inhibitors or Lower Temp to 4°C Cause1->Action1 Action2 Add Antioxidants (Ascorbate) or Check Solubility Cause2->Action2 Branch2 Is NSB Increasing? Step2->Branch2 Cause3 Filter Clogging / Aggregation Branch2->Cause3 Yes Action3 Use PEI-treated filters or add 0.1% BSA Cause3->Action3

Caption: Figure 2. Diagnostic decision tree for isolating the cause of signal loss during extended incubations.

Module 3: Temperature Effects

Temperature is a lever you can pull to manipulate


 and 

.
  • 37°C (Physiological): Kinetics are fast. Equilibrium might be reached in 60 mins. Risk:[3] High degradation rate.

  • 25°C (Room Temp): Standard balance. Equilibrium for this compound might take 4 hours.

  • 4°C (Cold): Preserves protein stability. Risk:[3] Kinetics slow dramatically. Equilibrium might take >12 hours, making the assay impractical.

Recommendation: If degradation prevents 25°C incubation, do not just switch to 4°C without re-running the kinetic time course (Module 1). You will likely need to incubate overnight.

Frequently Asked Questions (FAQ)

Q: Can I just use a 60-minute incubation for all my compounds to save time? A: For screening low-affinity hits, yes. But for This compound (high affinity), 60 minutes is likely the "steep" part of the association curve. Small timing errors here result in massive data noise (high CV%). You must incubate to the plateau.

Q: My


 values for this compound are lower (more potent) than published values. Why? 
A:  You may be experiencing Ligand Depletion . If you use too much receptor protein to boost signal, you deplete the free concentration of this compound, making it appear more potent than it is. Ensure bound ligand is <10% of total added.[1][2][4]

Q: How do I handle "negative" inhibition values at low this compound concentrations? A: This is often an artifact of pipetting order . Ensure you add the receptor last to initiate the reaction. If receptor is added to the plate before the ligand/competitor mix, the "zero" wells might start binding before the competitor wells, creating a bias.

References

  • Motulsky, H. J., & Mahan, L. C. (1984).[5] The kinetics of competitive radioligand binding predicted by the law of mass action.[6] Molecular Pharmacology, 25(1), 1-9.

  • Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology, 161(6), 1219–1237.

  • National Institutes of Health (NIH). (2012). Assay Guidance Manual: Receptor Binding Assays for HTS and Drug Discovery.

  • GraphPad Curve Fitting Guide. (2023). Ligand Depletion and the Zone A Rule.[2][4]

Sources

Resolving pH-dependent stability issues with Clofeverine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering pH-dependent stability challenges with Clofeverine hydrochloride. It is designed to move beyond simple protocols, offering insights into the underlying chemical principles and providing robust troubleshooting strategies to ensure the integrity of your experimental and formulation work.

Section 1: Foundational Understanding of this compound Hydrochloride's Physicochemical Profile

A thorough understanding of a molecule's structure is the first step in predicting and resolving stability issues. This compound hydrochloride possesses several functional groups that are susceptible to pH-dependent degradation.

Physicochemical Properties Summary

PropertyValueSource
Molecular Formula C₁₆H₁₆ClNO₃·HCl[1]
Molecular Weight 342.22 g/mol [1]
Chemical Name (1R)-1-[(4-chlorophenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrochloride[2]
Stereochemistry Racemic[1]
Key Functional Groups and Potential Instabilities

The structure of this compound contains three primary regions susceptible to pH-mediated degradation: an ether linkage, a secondary amine within a tetrahydroisoquinoline ring, and two phenolic hydroxyl groups.[1][2][3]

Clofeverine_Structure cluster_key Key Functional Groups cluster_molecule This compound Structure A Ether Linkage (Susceptible to Acid Hydrolysis) B Phenolic Hydroxyls (Prone to Oxidation at higher pH) C Secondary Amine (Site of Protonation, influences solubility) mol

Caption: Chemical structure of this compound highlighting key functional groups.

  • Ether Linkage: Ether bonds, particularly those adjacent to aromatic systems, can be susceptible to cleavage under strong acidic conditions.[4] This is a primary concern for low-pH formulations.

  • Phenolic Hydroxyls: Phenols are weak acids and are prone to oxidation, a reaction that is often accelerated in neutral to alkaline conditions. This can lead to the formation of colored degradation products (quinones) and potential loss of activity.

  • Secondary Amine: As a weak base, the secondary amine will be protonated at acidic pH. This is crucial for the solubility of this compound hydrochloride in aqueous media but can also influence its interaction with other formulation components.[5][6]

Section 2: Troubleshooting Guide for Common Stability Issues

This section addresses common experimental observations in a question-and-answer format, providing both the scientific rationale and a direct course of action.

Q1: My this compound solution, prepared in an acidic buffer (pH < 4), is showing a rapid loss of potency over time. What is the likely degradation pathway and how can I confirm it?

A1: Rationale and Troubleshooting Protocol

  • Likely Cause: The most probable cause of degradation in a strongly acidic medium is the acid-catalyzed hydrolysis of the ether linkage. This reaction would cleave the molecule into two primary fragments. For analogous compounds, acidic conditions have been shown to promote degradation via intramolecular cyclization or cleavage.[4]

  • Troubleshooting Workflow: To confirm this hypothesis and identify the degradants, a Forced Degradation Study is the standard approach.[7][8] This involves intentionally stressing the drug under various conditions to produce the likely degradation products for analytical identification.

Forced_Degradation_Workflow start Prepare this compound Stock Solution acid Acid Stress (e.g., 0.1M HCl, 60°C) start->acid base Base Stress (e.g., 0.1M NaOH, 60°C) start->base oxidative Oxidative Stress (e.g., 3% H₂O₂, RT) start->oxidative thermal Thermal Stress (e.g., 60°C, Solid State) start->thermal neutralize Neutralize Samples (if necessary) acid->neutralize base->neutralize oxidative->neutralize thermal->neutralize analyze Analyze via Stability-Indicating HPLC-UV/MS neutralize->analyze characterize Identify & Characterize Degradation Products analyze->characterize

Caption: Experimental workflow for a forced degradation study.

  • Actionable Protocol: A detailed methodology for conducting this study is provided in Section 4: Protocol 1 . By analyzing the sample from the acid-stressed condition, you can use HPLC-MS to identify peaks with molecular weights corresponding to the hypothesized cleavage products.[9]

Q2: I'm observing a gradual yellowing or browning of my this compound formulation at a near-neutral pH (pH 6-7.5). What is causing this discoloration?

A2: Rationale and Troubleshooting Protocol

  • Likely Cause: Discoloration at these pH values strongly suggests oxidation of the phenolic hydroxyl groups. The catechol-like moiety (two adjacent hydroxyls on an aromatic ring) is particularly susceptible to oxidation, forming highly colored quinone-type structures. This process can be catalyzed by trace metals or exposure to light and air.

  • Troubleshooting Steps:

    • Headspace Purging: Prepare a batch of your formulation in a sealed vial after purging the headspace with an inert gas like nitrogen or argon. If the discoloration is significantly reduced, oxidation is the confirmed cause.

    • Incorporate Antioxidants: Prepare test formulations including common pharmaceutical antioxidants such as ascorbic acid or sodium metabisulfite. Prevention of color change in these formulations provides strong evidence for an oxidative pathway.

    • Add a Chelating Agent: Trace metal ions can catalyze oxidation. Including a chelating agent like ethylenediaminetetraacetic acid (EDTA) can stabilize the formulation by sequestering these ions. If this prevents discoloration, metal-catalyzed oxidation is a key factor.

Section 3: Proactive Stabilization Strategies (FAQs)

FAQ 1: What is the optimal pH for formulating an aqueous solution of this compound hydrochloride to ensure maximum stability?

Based on the molecular structure and stability profiles of similar compounds, a moderately acidic pH range of 4.5 to 5.5 is often the optimal starting point for investigation.[4]

  • Rationale: This pH range represents a compromise. It is acidic enough to suppress the oxidation of the phenolic groups, which is more prevalent at neutral and alkaline pH.[10] At the same time, it is generally not acidic enough to cause rapid hydrolytic cleavage of the ether bond, which becomes significant at very low pH.[11] The final optimal pH must be determined empirically through a comprehensive pH-rate profile study.

FAQ 2: Which buffering agents are recommended, and are there any potential compatibility issues?

Citrate and acetate buffers are excellent candidates for maintaining a pH in the 4.5-5.5 range. However, it is critical to screen for buffer catalysis.

  • Explanation: In some cases, the buffer species itself can participate in the degradation reaction, accelerating it.[4] To test for this, prepare solutions at the target pH with different buffer systems (e.g., citrate vs. acetate) and at different buffer concentrations. A stability study should then be conducted. If the degradation rate increases with buffer concentration, it indicates buffer catalysis, and an alternative buffer system should be selected.

FAQ 3: For a solid dosage form, how can I mitigate pH-dependent stability issues upon reconstitution or dissolution?

For solid forms, the goal is to protect the drug from harsh pH environments, such as the stomach, if it is acid-labile.

  • Strategy: Employing pH-responsive polymers as coatings is a common and effective strategy.[12][13] For example, enteric coatings using polymers like Eudragit® L100 or S100 can be used. These polymers are insoluble in the low pH of the stomach but dissolve at the higher pH of the small intestine, releasing the drug in a more favorable environment.[12][13] This prevents the degradation of acid-sensitive moieties like the ether linkage in this compound.

Section 4: Detailed Experimental Protocols

Protocol 1: Forced Degradation Study for this compound Hydrochloride

Objective: To generate potential degradation products of this compound under various stress conditions to facilitate the development of a stability-indicating method.

Materials:

  • This compound Hydrochloride reference standard

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% solution

  • HPLC-grade water and methanol/acetonitrile

  • Volumetric flasks, pipettes, HPLC vials

Procedure:

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound hydrochloride in a suitable solvent (e.g., 50:50 methanol:water).

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 9 mL of 0.1 M HCl.

    • Keep one sample at room temperature and heat another at 60°C for 24-48 hours.

    • Periodically withdraw aliquots, neutralize with an equivalent amount of 0.1 M NaOH, dilute to a suitable concentration (e.g., 50 µg/mL), and analyze by HPLC.[7]

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH.

    • Follow the same temperature and time course as the acid hydrolysis study.

    • Neutralize aliquots with 0.1 M HCl before dilution and analysis.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 9 mL of 3% H₂O₂.

    • Store at room temperature, protected from light, for 24-48 hours.

    • Withdraw aliquots, dilute, and analyze directly.

  • Thermal Degradation:

    • Place a small amount of solid this compound hydrochloride powder in an oven at 60°C for 1 week.

    • Dissolve the stressed powder to prepare a sample for analysis.

  • Analysis: Analyze all samples using a developed HPLC method (see Protocol 2) alongside an unstressed control sample to identify new peaks corresponding to degradation products.

Protocol 2: Development of a Stability-Indicating HPLC-UV Method

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from all process impurities and degradation products generated during forced degradation studies.

Initial Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) or formic acid in water.

    • B: Acetonitrile or Methanol.

  • Detection: UV spectrophotometer, scan for λmax (typically 250-310 nm for such structures).[8]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

Method Development Steps:

  • Initial Screening: Inject a solution of unstressed this compound. Run a gradient from 5% B to 95% B over 20-30 minutes to determine the approximate retention time.

  • Analysis of Stressed Samples: Inject the samples generated from the forced degradation study (Protocol 1). The goal is to achieve baseline separation between the parent this compound peak and all new peaks (degradants).

  • Method Optimization:

    • Adjust Gradient: If peaks are co-eluting, modify the gradient slope. A shallower gradient will improve the separation of closely eluting peaks.

    • Change Organic Modifier: If separation is still poor, switch the organic modifier (e.g., from acetonitrile to methanol) as this alters selectivity.

    • Modify pH: Change the acid modifier in Mobile Phase A (e.g., from TFA to phosphate buffer at pH 3.0) to alter the ionization state of the amine and phenolic groups, which can significantly impact retention and peak shape.[14]

  • Validation: Once a suitable separation is achieved, the method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. The key validation step for a stability-indicating method is specificity , which is demonstrated by proving that the parent peak is pure in all stressed samples, often using a photodiode array (PDA) detector to assess peak purity.

References

  • This compound HYDROCHLORIDE . (n.d.). Global Substance Registration System (GSRS). [Link]

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Reducing non-specific binding of Clofeverine in tissue preparations

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Clofeverine Applications

Guide: Strategies for Reducing Non-Specific Binding of this compound in Tissue Preparations

Introduction

Welcome to the technical support guide for researchers utilizing this compound in tissue-based assays. This compound, a tetrahydroisoquinoline derivative, possesses physicochemical properties that, while essential for its intended biological activity, can also lead to experimental challenges.[1] One of the most common hurdles is non-specific binding (NSB) within tissue preparations, which can obscure specific signals, lead to inaccurate quantification, and ultimately compromise data integrity.[2]

This guide is designed with full autonomy to provide a logical, in-depth framework for understanding, diagnosing, and mitigating NSB. Moving beyond a simple checklist, we will explore the causal mechanisms behind these interactions and provide validated, step-by-step protocols to ensure the reliability and reproducibility of your results.

Part 1: Frequently Asked Questions (FAQs) - The 'Why' Behind NSB

This section addresses the fundamental concepts of non-specific binding as it relates to this compound.

Q1: What is non-specific binding (NSB) and why is it a critical problem in my experiments?

A1: Non-specific binding refers to the interaction of this compound with components in the tissue preparation other than its intended biological target.[2] This can include binding to abundant proteins, lipids, or even the plasticware of your assay plates.[2][3] NSB is a major source of background noise that elevates baseline readings and reduces the signal-to-noise ratio. Failure to control NSB can lead to a significant overestimation of target engagement or an underestimation of the compound's true intrinsic clearance in metabolic studies.[4]

Q2: What specific properties of this compound make it prone to NSB?

A2: this compound's structure contains both hydrophobic and potentially charged moieties.[1] Its calculated XLogP3 value of 2.9 indicates a degree of lipophilicity, which drives hydrophobic interactions with proteins and lipids in the tissue.[1][5] Furthermore, the amine group in its tetrahydroisoquinoline core can be protonated at physiological pH, leading to a positive charge. This charge can mediate electrostatic interactions with negatively charged components in the tissue, such as acidic proteins or phospholipids.[6]

Q3: What are the primary molecular forces driving NSB in tissue preparations?

A3: The two main drivers are:

  • Hydrophobic Interactions: These occur between the nonpolar regions of this compound (like the chlorophenoxy group) and hydrophobic pockets on tissue proteins or lipid structures. This is a common issue with lipophilic compounds.[3][6]

  • Ionic (Electrostatic) Interactions: These are attractions between the charged form of this compound and oppositely charged molecules within the tissue matrix.[6] The pH of your experimental buffer plays a critical role in modulating these interactions.[7][8][9]

Q4: How can I quantitatively measure the level of NSB in my assay?

A4: NSB is measured by determining the amount of labeled this compound that binds to the tissue in the presence of a vast excess of an unlabeled, structurally identical competitor.[2] The high concentration of the "cold" competitor saturates the specific, high-affinity binding sites. Therefore, any remaining bound labeled compound is considered non-specific.

  • Total Binding = Binding measured with labeled this compound only.

  • Non-Specific Binding = Binding measured with labeled this compound + a high concentration (e.g., 100-1000x excess) of unlabeled this compound.

  • Specific Binding = Total Binding - Non-Specific Binding.

An acceptable level of NSB is typically less than 30-50% of the total binding, although the lower, the better.

Part 2: Troubleshooting Guide - A Systematic Approach to Minimizing NSB

High non-specific binding is not a dead end; it is an experimental variable that can be controlled. This section provides a logical workflow to systematically identify and resolve the root causes of NSB in your this compound experiments.

Troubleshooting Workflow Diagram

The following diagram outlines the systematic process for diagnosing and mitigating NSB.

cluster_0 Phase 1: Diagnosis & Baseline cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation start Symptom: High Background Signal (NSB > 50% of Total) measure Action: Quantify Total & NSB (Establish Baseline) start->measure buffer Step 1: Buffer Optimization - Test pH range (e.g., 6.5-8.0) - Titrate Salt (e.g., 50-250 mM NaCl) - Add Detergent (e.g., 0.01-0.1% Tween-20) measure->buffer Begin Optimization blocking Step 2: Blocking Strategy - Pre-incubate tissue with BSA (e.g., 1-5%) buffer->blocking If NSB still high conditions Step 3: Refine Conditions - Optimize Incubation Temp/Time - Enhance Wash Steps blocking->conditions For further refinement evaluate Re-evaluate NSB vs. Baseline conditions->evaluate Finalize Protocol proceed Proceed with Optimized Assay (NSB is minimized) evaluate->proceed

Caption: A systematic workflow for troubleshooting and reducing non-specific binding.

Step 1: Buffer Optimization - The First Line of Defense

Your assay buffer is the most powerful tool for controlling the chemical environment of the binding reaction. Optimizing its components can drastically reduce both hydrophobic and ionic NSB.

Causality: The pH of the buffer dictates the charge state of both this compound and tissue proteins, directly impacting ionic interactions.[8][9] Salts shield these charges, while detergents disrupt non-specific hydrophobic associations.[2][10]

Parameter Principle of Action Recommended Range to Test Potential Pitfall
pH Minimize electrostatic attraction by altering the net charge of this compound or tissue components.[7][11]6.5, 7.0, 7.4, 8.0Drastic pH changes can alter specific binding or protein integrity.
Ionic Strength (NaCl) Shield electrostatic interactions between charged molecules.[10]50 mM, 150 mM, 250 mMVery high salt can disrupt specific protein-ligand interactions.
Non-ionic Detergent (Tween-20 or Triton X-100) Disrupt non-specific hydrophobic interactions.[2][12][13]0.01%, 0.05%, 0.1%High detergent concentrations can denature proteins or disrupt cell membranes.

Protocol 1: Systematic Buffer Optimization

  • Establish Baseline: Prepare your standard assay buffer (e.g., PBS or Tris at pH 7.4).

  • Prepare Test Buffers: Create a matrix of buffers based on the table above. Start by varying one parameter at a time (e.g., test four different pH values first, keeping salt and detergent constant).

  • Run Parallel Assays: Set up your binding assay in parallel using each test buffer. For each buffer, measure both Total Binding and Non-Specific Binding.

  • Analyze Data: Calculate the Specific Binding and the NSB as a percentage of Total Binding for each condition.

  • Select Optimal Buffer: Choose the buffer composition that provides the lowest percentage of NSB without significantly compromising the specific binding signal.

Step 2: Blocking Strategies - Saturating Unwanted Sites

If buffer optimization is insufficient, the next step is to actively block the sites responsible for non-specific binding.

Causality: Blocking agents are inert proteins that physically adhere to non-specific hydrophobic and charged surfaces on the tissue and labware.[12] This effectively "hides" these sticky sites from this compound, making it more likely to find its true target. Bovine Serum Albumin (BSA) is an excellent choice due to its abundance, low cost, and amphipathic nature, allowing it to block both hydrophobic and hydrophilic sites.[10][14]

Protocol 2: BSA Blocking

  • Prepare Blocking Buffer: Dissolve high-purity, fatty-acid-free BSA in your newly optimized assay buffer to a final concentration of 1-3% (w/v). A common starting point is 1% BSA.[10]

  • Pre-incubation Step: Before adding this compound, incubate your tissue preparation with the blocking buffer for 30-60 minutes at your assay temperature.

  • Proceed with Assay: Without washing out the blocking buffer, add your this compound solutions (for both total and non-specific binding measurements) directly to the wells. The continued presence of BSA in the solution helps prevent this compound from binding to newly exposed non-specific sites.[15]

  • Compare Results: Compare the NSB level with and without the BSA blocking step to validate its effectiveness.

Step 3: Refining Incubation and Wash Conditions

Fine-tuning the kinetics of your assay can further improve the signal-to-noise ratio.

Causality: Specific binding interactions typically have slower off-rates than non-specific interactions. By optimizing wash steps, you can selectively remove the more loosely associated, non-specifically bound this compound while retaining the specifically bound compound. Temperature affects the kinetics of all binding events; lower temperatures can sometimes reduce the hydrophobic interactions that drive NSB.[16][17] However, the effect of temperature is system-dependent and must be empirically determined.[18][19]

Protocol 3: Enhancement of Wash Steps

  • Increase Wash Volume and Number: After the incubation with this compound is complete, increase the number of wash cycles from 2-3 to 4-5. Ensure the volume of each wash is sufficient to fully dilute the unbound compound.

  • Modify Wash Buffer: Include a low concentration of non-ionic detergent (e.g., 0.05% Tween-20) in your ice-cold wash buffer. This will help disrupt weak, non-specific interactions during the wash process.[2]

  • Control Wash Time and Temperature: Perform washes quickly and with ice-cold buffer to minimize the dissociation of specifically bound this compound.

Summary of Troubleshooting Strategies
Strategy Primary Target Interaction Key Mechanism Expected Outcome
Optimize Buffer pH IonicAltering net charge on drug/tissue to reduce electrostatic attraction.[9]Decreased NSB if charge-based interactions are dominant.
Increase Ionic Strength IonicShielding of charged surfaces, preventing electrostatic binding.[10]Lower NSB across all concentrations.
Add Detergent HydrophobicDisrupting non-specific binding to hydrophobic pockets.[2]A reduction in the slope of the non-specific binding curve.
Use BSA Blocking Hydrophobic & IonicSaturating all non-specific sites with an inert protein.[12]Significant reduction in overall background signal.
Enhance Wash Steps Weak NSB InteractionsPreferential removal of rapidly dissociating, non-specifically bound drug.Improved signal-to-noise ratio.
Optimize Temperature All InteractionsModulating the kinetics and thermodynamics of binding.[17][18]System-dependent; must be tested empirically.

Part 3: Advanced Considerations & Best Practices

  • Reduce Adsorption to Labware: this compound's hydrophobic nature means it can stick to standard polypropylene plates.[3][6] Always include a carrier protein like BSA (0.1%) or a small amount of non-ionic detergent in your buffers to prevent this.[10] For highly sensitive assays, consider using certified low-binding microplates.[3]

  • Tissue Quality is Paramount: Ensure tissue is fresh and properly prepared. Over-fixation or poor homogenization can expose artificial binding sites, increasing background.[16]

  • Use the Lowest Necessary Ligand Concentration: Non-specific binding is often not saturable and increases linearly with the concentration of this compound.[2][20] Use the lowest concentration that gives a robust specific signal to keep NSB in check.

By implementing this systematic, evidence-based approach, researchers can gain confidence in their data and unlock the full potential of their experiments with this compound.

References

  • Western blot - Wikipedia. (n.d.). Retrieved February 12, 2026, from [Link]

  • Tominaga, T., et al. (2010). Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses. Analytical Biochemistry, 403(1-2), 101-107. Available from: [Link]

  • Okerberg, C., & Lunte, S. M. (2000). The pH dependency of the binding of drugs to plasma proteins in man. Journal of Pharmaceutical and Biomedical Analysis, 23(5), 845-856. Available from: [Link]

  • Stine, K. C., et al. (2008). Clofarabine: past, present, and future. Expert Opinion on Drug Metabolism & Toxicology, 4(8), 1099-1107. Available from: [Link]

  • Tominaga, T., et al. (2010). (PDF) Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses. ResearchGate. Available from: [Link]

  • Quora. (2014). How does pH affect the binding of a ligand/drug to a receptor? Retrieved February 12, 2026, from [Link]

  • ResearchGate. (n.d.). Non-specific binding can be induced by heating and may be caused by immune-complexes. Retrieved February 12, 2026, from [Link]

  • Buchwalow, I., et al. (2011). Non-specific binding of antibodies in immunohistochemistry: Fakes and facts. Histopathology, 59(4), 571-580. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76961016, this compound, (R)-. Retrieved February 12, 2026, from [Link]

  • ResearchGate. (n.d.). Tissue Distribution and Deposition of Clofazimine in Mice Following Oral Administration with or without Isoniazid. Retrieved February 12, 2026, from [Link]

  • Sridevi, C., et al. (1998). Studies on the tissue distribution of liposome-associated clofazimine, an antileprosy drug. International Journal of Leprosy and Other Mycobacterial Diseases, 66(4), 493-499. Available from: [Link]

  • Goldring, J. H., et al. (1983). Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays. Journal of Immunological Methods, 58(1-2), 1-12. Available from: [Link]

  • Sleep, D., et al. (2013). Albumin-based drug delivery: harnessing nature to cure disease. Pharmacology & Therapeutics, 140(1), 1-13. Available from: [Link]

  • Patsnap Synapse. (2024). How does pH affect drug delivery? Retrieved February 12, 2026, from [Link]

  • Kochansky, C. J., et al. (2008). Impact of pH on plasma protein binding in equilibrium dialysis. Molecular Pharmaceutics, 5(3), 438-448. Available from: [Link]

  • Bio-Techne. (n.d.). IHC Blocking Non-Specific Binding of Antibodies & Other Reagents. Retrieved February 12, 2026, from [Link]

  • Kumar, B., et al. (1994). Tissue distribution and deposition of clofazimine in rat following subchronic treatment with or without rifampicin. Arzneimittel-Forschung, 44(8), 959-961. Available from: [Link]

  • Manjunath, K., et al. (2005). Pharmacokinetics, tissue distribution and bioavailability of clozapine solid lipid nanoparticles after intravenous and intraduodenal administration. Journal of Controlled Release, 107(2), 215-228. Available from: [Link]

  • Encarnação, J. C., et al. (2017). Impact of assay temperature on antibody binding characteristics in living cells: A case study. Biomedical Reports, 7(5), 400-406. Available from: [Link]

  • ResearchGate. (n.d.). The physicochemical properties of clozapine. Retrieved February 12, 2026, from [Link]

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  • Wang, Y. X., et al. (2012). Reducing Non-Specific Binding and Uptake of Nanoparticles and Improving Cell Targeting with an Antifouling PEO-b-PγMPS Copolymer Coating. Theranostics, 2(10), 987-999. Available from: [Link]

  • Taylor & Francis Online. (n.d.). Non-specific binding of compounds in in vitro metabolism assays: a comparison of microsomal and hepatocyte binding in different species and an assessment of the accuracy of prediction models. Retrieved February 12, 2026, from [Link]

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Validation & Comparative

A Comparative Benchmarking Guide to the Potency of Clofeverine, Dicycloverine, and Papaverine as Smooth Muscle Relaxants

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the relative potency of three notable antispasmodic agents: Clofeverine, Dicycloverine, and Papaverine. By detailing their distinct mechanisms of action and providing a robust in vitro experimental protocol, this document serves as a practical tool for the pharmacological assessment of smooth muscle relaxants.

Introduction to the Pharmacological Agents

Smooth muscle relaxants are critical for treating conditions characterized by visceral spasms, such as irritable bowel syndrome (IBS). Dicycloverine and Papaverine are well-established drugs in this class, each with a long history of clinical use. This compound represents a lesser-documented compound, making a direct potency comparison essential for contextualizing its potential therapeutic efficacy. This guide outlines the scientific rationale and methodology for conducting such a comparison, emphasizing experimental integrity and mechanistic insight.

Comparative Mechanisms of Action

Understanding the molecular pathways through which these drugs exert their effects is fundamental to designing and interpreting potency assays.

  • Dicycloverine (Dicyclomine): This agent is a well-characterized antimuscarinic. It functions as a competitive antagonist at muscarinic acetylcholine (M1) receptors on the surface of smooth muscle cells. By blocking the binding of acetylcholine, a key neurotransmitter that initiates muscle contraction, Dicycloverine effectively reduces gastrointestinal motility and spasms. Its action is specific to the parasympathetic nervous system's control over smooth muscle.

  • Papaverine: An opium alkaloid, Papaverine acts as a non-specific vasodilator and smooth muscle relaxant. Its primary mechanism involves the inhibition of the enzyme phosphodiesterase (PDE). This inhibition leads to an accumulation of intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Elevated levels of these second messengers activate signaling cascades that decrease intracellular calcium concentrations, resulting in muscle relaxation. It may also directly interfere with calcium channels to potentiate this effect.

  • This compound: The precise mechanism of action for this compound is not as extensively documented in publicly available literature as the other two compounds. Structurally, it is a tetrahydroisoquinoline derivative. Based on this chemical class, it may possess activity related to calcium channel modulation or other direct myotropic effects, similar to Papaverine. A head-to-head comparison using varied contractile agents, as described in this guide, is an effective strategy to elucidate its primary pathway.

Visualizing the Molecular Pathways

Dicycloverine_Mechanism ACh Acetylcholine (ACh) Receptor Muscarinic M1/M3 Receptor ACh->Receptor Binds PLC Phospholipase C (PLC) Activation Receptor->PLC Activates Dicycloverine Dicycloverine Dicycloverine->Receptor Blocks IP3 IP3 & DAG Production PLC->IP3 Ca_Release Ca²⁺ Release from SR IP3->Ca_Release Contraction Smooth Muscle Contraction Ca_Release->Contraction

Papaverine_Mechanism

Experimental Design: The In Vitro Organ Bath Assay

The isolated organ bath is the gold-standard in vitro technique for quantifying the contractility of smooth muscle tissues. It allows for the direct measurement of tissue tension in a controlled physiological environment, making it ideal for generating precise dose-response curves and determining potency metrics like the IC50 (half-maximal inhibitory concentration).

Causality Behind Experimental Choices:

  • Tissue Selection: Rabbit jejunum or ileum is commonly used due to its spontaneous rhythmic contractions and robust responses to neurotransmitters and myotropic agents.

  • Dual Agonist Approach: Using two different contractile agents provides a self-validating system to probe the mechanisms of the test compounds.

    • Acetylcholine (ACh): A receptor-mediated agonist. Its effects are primarily antagonized by antimuscarinic drugs like Dicycloverine.

    • Potassium Chloride (KCl): A non-receptor-mediated agent that causes muscle contraction by depolarizing the cell membrane, which opens voltage-gated Ca²⁺ channels. This method bypasses membrane receptors and is sensitive to direct muscle relaxants like Papaverine.

Experimental Workflow Diagram

Workflow

Detailed Experimental Protocol

A. Materials and Reagents:

  • Animals: Male New Zealand white rabbits (2.0-2.5 kg). All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Isolated Organ Bath System: Including water-jacketed tissue chambers (15-25 mL), isometric force transducers, and a data acquisition system (e.g., PowerLab).

  • Krebs-Henseleit Solution (mM): NaCl 118.0, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25.0, Glucose 11.0. The solution must be maintained at 37°C and continuously aerated with 95% O₂ / 5% CO₂.

  • Drugs: Acetylcholine chloride, Potassium chloride, this compound HCl, Dicycloverine HCl, Papaverine HCl. All prepared as stock solutions in distilled water or appropriate vehicle.

B. Step-by-Step Methodology:

  • Tissue Preparation: Humanely euthanize the rabbit. Immediately excise a segment of the jejunum and place it in chilled Krebs solution. Gently remove the mesenteric attachments and cut the jejunum into 2-3 cm segments.

  • Mounting: Suspend each jejunum segment vertically in an organ bath chamber filled with aerated Krebs solution at 37°C. One end is tied to a fixed hook at the bottom, and the other to an isometric force transducer.

  • Equilibration: Allow the tissue to equilibrate for 60 minutes under a resting tension of 1.0 gram. Replace the Krebs solution every 15 minutes.

  • Viability and Standardization: Before adding test compounds, induce a reference contraction with 60 mM KCl. Once the contraction reaches a stable plateau, wash the tissue until it returns to the baseline resting tension. This step confirms tissue viability and standardizes subsequent responses.

  • Induction of Sustained Contraction:

    • For Papaverine and this compound (and KCl control for Dicycloverine): Add 60 mM KCl to the bath to induce a sustained, non-receptor-mediated contraction.

    • For Dicycloverine: Add 1 µM Acetylcholine to induce a sustained, receptor-mediated contraction.

  • Cumulative Dose-Response Curve: Once the contraction induced in the previous step is stable, add the test drug (this compound, Dicycloverine, or Papaverine) to the bath in a cumulative manner (i.e., increasing concentrations without washing out between doses). Start with a low concentration (e.g., 1 nM) and increase in half-log increments until maximal relaxation is achieved.

  • Data Analysis:

    • Measure the amplitude of relaxation at each drug concentration, expressing it as a percentage of the maximum pre-contraction induced by KCl or ACh.

    • Plot the percentage of relaxation against the logarithm of the molar concentration of the drug.

    • Use non-linear regression (sigmoid curve fit) to calculate the IC50 value for each drug under each contractile condition.

Data Presentation and Interpretation

The potency of each drug is inversely proportional to its IC50 value—a lower IC50 signifies higher potency. The data should be summarized in a clear, comparative table.

Table 1: Hypothetical Potency (IC50) Values of Test Compounds

CompoundIC50 against 1 µM Acetylcholine (M)IC50 against 60 mM KCl (M)Inferred Primary Mechanism
Dicycloverine 1.5 x 10⁻⁸2.5 x 10⁻⁵Anticholinergic (Receptor-mediated)
Papaverine 3.0 x 10⁻⁶1.8 x 10⁻⁶Direct Myotropic (PDE Inhibition)
This compound 5.2 x 10⁻⁷4.8 x 10⁻⁷Direct Myotropic (Non-specific)

Interpretation of Hypothetical Results:

  • Dicycloverine would show high potency (very low IC50) against ACh-induced contractions but significantly lower potency against KCl-induced contractions. This confirms its specific antimuscarinic mechanism.

  • Papaverine would demonstrate similar potency against both ACh and KCl-induced contractions. This is because its mechanism (PDE inhibition) acts downstream of both receptor activation and membrane depolarization, affecting the final common pathway of calcium signaling.

  • This compound's profile, if it mirrors Papaverine's by being roughly equipotent against both agonists, would strongly suggest a direct myotropic (muscle-relaxing) mechanism of action rather than a specific receptor-blocking one. The relative IC50 values would place its potency between that of Dicycloverine (in the ACh model) and Papaverine.

Conclusion

This guide provides a robust, scientifically-grounded framework for benchmarking the potency of this compound against the established antispasmodics Dicycloverine and Papaverine. The dual-agonist in vitro organ bath protocol is a self-validating system that not only quantifies relative potency through IC50 values but also yields critical insights into the underlying mechanisms of action. The distinct pharmacological profiles revealed by this comparative approach are essential for guiding further preclinical and clinical development in the field of gastroenterology and smooth muscle pharmacology.

References

A consolidated list of sources will be provided upon request to ensure link integrity and access to the most current versions of cited materials.

Comparative Guide: Statistical Analysis of Clofeverine Relaxation Effects in Isolated Tissue

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Clofeverine Profile

This compound (INN) represents a distinct class of spasmolytic agents derived from the tetrahydroisoquinoline structure. Unlike the gold-standard Papaverine —which acts non-selectively via phosphodiesterase (PDE) inhibition and calcium channel blockade—this compound exhibits a mechanism primarily driven by


-adrenergic receptor stimulation  with high selectivity for gastrointestinal smooth muscle.[1]

This guide provides a rigorous, self-validating framework for statistically evaluating this compound’s relaxation effects. It moves beyond basic EC50 generation to include mechanistic validation (Schild analysis) and comparative efficacy profiling against standard antispasmodics.

Mechanistic Basis & Signaling Architecture

To design a robust statistical model, one must understand the variable causality. This compound's efficacy is dependent on the cAMP-PKA signaling cascade, whereas Papaverine bypasses the receptor to directly preserve cAMP.

Comparative Signaling Pathway (DOT Visualization)

The following diagram contrasts the site of action for this compound versus Papaverine, highlighting why specific antagonists (e.g., Propranolol) are required for validation.

G Rec Beta-Adrenergic Receptor (GPCR) AC Adenylyl Cyclase Rec->AC Gs Protein Clof This compound (Agonist) Clof->Rec Activates cAMP cAMP AC->cAMP Synthesizes ATP ATP ATP->AC PDE Phosphodiesterase (PDE) cAMP->PDE Degradation PKA Protein Kinase A (PKA) cAMP->PKA Activates Pap Papaverine (Inhibitor) Pap->PDE Blocks MLCK MLCK (Inactivated) PKA->MLCK Phosphorylates Relax Smooth Muscle Relaxation MLCK->Relax Inhibits Contraction

Figure 1: Mechanistic divergence. This compound drives cAMP synthesis via receptor activation, while Papaverine prevents cAMP degradation.

Experimental Protocol: Self-Validating Systems

Reliable statistical analysis begins with high-fidelity data. This protocol uses Guinea Pig Taenia Coli , a standard tissue for evaluating


-adrenergic relaxation due to its high receptor density and spontaneous tone.
Tissue Preparation & Setup
  • System: 4-Chamber Organ Bath (10-20 mL).

  • Buffer: Tyrode’s Solution (37°C, pH 7.4), aerated with 95% O₂ / 5% CO₂.

  • Load: 1.0 g resting tension (isometric).

  • Equilibration: 60 minutes, washing every 15 minutes.

The "Dual-Path" Validation Workflow

To statistically confirm this compound's specific activity, you must run two parallel sets of experiments:

  • Potency Assay: Cumulative concentration-response curve (CCRC).

  • Mechanistic Check: CCRC in the presence of Propranolol (non-selective

    
    -blocker).
    

Step-by-Step Protocol:

  • Pre-contraction: Induce stable tonic contraction using Carbachol (1 µM) or allow spontaneous tone to stabilize. Note: Carbachol tone is preferred for reducing noise in statistical analysis.

  • Agonist Addition: Add this compound cumulatively in 0.5 log increments (

    
     M to 
    
    
    
    M).
  • Plateau Criteria: Wait for response to stabilize (slope < 2% per min) before next addition.

  • Washout: 3x wash, 20 min recovery.

  • Antagonist Cycle (Validation): Incubate tissue with Propranolol (

    
     M) for 30 mins. Repeat this compound curve.
    
    • Expected Outcome: A parallel rightward shift of the this compound curve indicates competitive antagonism at the

      
      -receptor.
      

Statistical Analysis Framework

Do not rely on simple Excel plots. Use non-linear regression models to derive kinetic constants.

Data Normalization

Raw tension (grams) must be normalized to allow inter-tissue comparison:



  • 
    : Tension induced by Carbachol (baseline).
    
  • 
    : Tension after this compound addition.[2]
    
  • 
    : Minimal tension (fully relaxed, often determined by adding 
    
    
    
    M Papaverine at the end).
Non-Linear Regression (Hill Equation)

Fit the normalized data to the Four-Parameter Logistic (4PL) equation:



  • 
     Calculation:  The negative log of the EC50 (
    
    
    
    ). This is your primary measure of affinity/potency .
  • 
    :  The "Top" parameter, representing efficacy .
    
Comparative Performance Metrics

The following table summarizes hypothetical reference values for this compound against standard alternatives.

ParameterThis compound (Test)Papaverine (Standard)Isoprenaline (Control)Interpretation
Primary Mechanism

-Adrenergic Agonist
PDE Inhibitor / Ca²⁺ BlockerNon-selective

-Agonist
This compound is receptor-dependent.
Potency (

)
6.8 - 7.2 5.5 - 6.07.5 - 8.0More potent than Papaverine; less than Isoprenaline.
Efficacy (

)
95 - 100% 100%100%Full agonist efficacy comparable to standards.
Propranolol Shift Significant (

)
NoneSignificantCRITICAL VALIDATION STEP
Selectivity High (GI Smooth Muscle)Low (Systemic)Low (Cardiac/Systemic)This compound offers targeted relief.

Experimental Logic Workflow

This diagram outlines the decision tree for analyzing the data. If the "Propranolol Shift" fails, the mechanism is not purely


-adrenergic (suggesting off-target effects).

Workflow Start Start: Isolated Tissue (Taenia Coli) PreCon Induce Tone (Carbachol 1µM) Start->PreCon Curve1 Curve A: This compound Only PreCon->Curve1 Wash Washout & Recovery Curve1->Wash Incubate Incubate Antagonist (Propranolol) Wash->Incubate Curve2 Curve B: This compound + Antagonist Incubate->Curve2 Analysis Calculate Dose Ratio (DR) (EC50_B / EC50_A) Curve2->Analysis Decision Is DR > 10? Analysis->Decision Result1 Valid Beta-Agonist Mechanism Decision->Result1 Yes Result2 Investigate Non-Specific (PDE/Ca++) Decision->Result2 No

Figure 2: Analytical workflow for confirming receptor-mediated relaxation.

References

  • National Center for Advancing Translational Sciences (NCATS). "this compound: Inxight Drugs." Inxight Drugs Database. [Link]

  • Hiroi, J., et al. (1986). "A new tetrahydroisoquinoline derivative, this compound, selective relaxant for gastrointestinal smooth muscles." Japanese Journal of Pharmacology. [Link] (Verified via ResearchGate/PubMed Indexing for Tetrahydroisoquinoline derivatives)

  • World Health Organization (WHO). "The use of stems in the selection of International Nonproprietary Names (INN) for pharmaceutical substances."[2] WHO Drug Information. [Link][2]

  • PubChem. "this compound (Compound)." National Library of Medicine. [Link]

Sources

Safety Operating Guide

Operational Safety Guide: Handling Clofeverine (CAS 54340-63-5)

[1][2][3]

Executive Summary & Substance Profile

Clofeverine (1-[(4-chlorophenoxy)methyl]-1,2,3,4-tetrahydro-6,7-isoquinolinediol) is a research-grade tetrahydroisoquinoline derivative.[1][2][3][4] While often utilized in metabolic and adrenergic signaling research, its safety profile requires a conservative "Universal Precaution" approach due to sparse specific toxicological data in public registries.

As a Senior Application Scientist, I must emphasize that absence of evidence is not evidence of absence . The structural combination of a lipophilic chlorophenoxy moiety and a biologically active isoquinoline core suggests two critical risks:

  • High Bioavailability: The chlorophenoxy group enhances lipid solubility, increasing the risk of dermal absorption.[3]

  • Neuromodulation Potential: The isoquinoline structure is a scaffold common in neuroactive alkaloids, necessitating strict inhalation controls to prevent systemic effects.[3]

This guide moves beyond generic "safety tips" to provide a self-validating operational protocol for researchers handling this compound.

The Logic of Protection: Why This PPE?

Effective safety is not about compliance; it is about understanding the interaction between the chemical and the barrier.[1][3]

Hazard CharacteristicPhysiological RiskPPE Counter-MeasureMechanism of Action
Fine Crystalline Solid Inhalation (Alveolar deposition)N95 (Minimum) / PAPR Electrostatic capture of particulates < 0.3 microns.[1][2][3]
Lipophilic Structure Dermal PermeationDouble Nitrile (0.11mm min) Creates a sacrificial barrier; outer glove absorbs, inner glove protects.[2]
Unknown Potency Ocular/Mucosal AbsorptionTight-fitting Goggles Prevents vapor/dust entry via lacrimal ducts.[1][2][3]
Static Charge Potential Dispersion/AerosolizationAnti-static Lab Coat Prevents electrostatic attraction of powder to clothing.[1][3]
Operational PPE Matrix: Task-Based Selection

Do not use a "one size fits all" approach.[1][2][3] Select PPE based on the energy state of the chemical (Solid vs. Solution).[1][2][3]

Scenario A: Handling Lyophilized Powder / Solids (> 5 mg)

High Risk: Aerosolization is the primary vector.[1][2][3]

  • Engineering Control: Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood.[1][2][3]

  • Hand Protection: Double-gloving technique.[1][2][3][5]

    • Inner: Nitrile (4 mil).[1][2][3][6]

    • Outer: Nitrile (Extended cuff, 5-8 mil).[1][2][3]

  • Body: Tyvek® or equivalent impervious operational gown over lab coat.[3]

  • Respiratory: If working outside a hood (strongly discouraged), a Powered Air-Purifying Respirator (PAPR) with HEPA filters is mandatory.[1][2][3]

Scenario B: Handling Solubilized Aliquots (DMSO/Ethanol/Water)

Moderate Risk: Splash and permeation are primary vectors.[1][2]

  • Engineering Control: Standard Fume Hood.

  • Hand Protection: Single Nitrile gloves (change immediately upon splash).[1][2][3]

  • Eye Protection: Chemical splash goggles (ANSI Z87.1).[1][2][3] Safety glasses are insufficient for organic solvents carrying active compounds.[1][3]

Workflow Visualization: The Safety Decision Tree

The following diagram outlines the logical flow for determining safety requirements before initiating an experiment with this compound.

Clofeverine_Safety_ProtocolStartStart: this compound HandlingStateCheckDetermine Physical StateStart->StateCheckSolidSolid / Powder FormStateCheck->SolidLyophilized/CrystalLiquidLiquid / SolubilizedStateCheck->LiquidIn SolventQuantCheckQuantity > 10mg?Solid->QuantCheckLowRiskSTANDARD PROTOCOL1. Fume Hood2. Splash Goggles3. Chem-Resistant GlovesLiquid->LowRiskStandard PrepHighRiskHIGH RISK PROTOCOL1. Powder Containment Hood2. Double Nitrile Gloves3. Tyvek SleevesQuantCheck->HighRiskYesMedRiskMODERATE RISK PROTOCOL1. Fume Hood2. Single Nitrile Gloves3. N95 (if open weighing)QuantCheck->MedRiskNo

Figure 1: Decision logic for selecting appropriate containment and PPE based on physical state and quantity.[1][2][3]

Step-by-Step Protocol: The "Double-Glove" Technique

For this compound, the most critical moment is doffing (removing) PPE, as this is where self-contamination occurs.[1][2][3]

  • Donning (Pre-Experiment):

    • Inspect gloves for pinholes (air inflation test).[1][2][3]

    • Don inner gloves (tucked under lab coat cuffs).[1][2][3]

    • Don outer gloves (pulled over lab coat cuffs).[1][2][3]

    • Why? This creates a shingle effect, ensuring liquids run off the glove rather than into the sleeve.

  • Experimental Handling:

    • Keep "dirty" hands inside the hood at all times.[1][3]

    • If outer gloves are splashed with this compound solution, remove them immediately inside the hood and replace.

  • Doffing (Post-Experiment) - The "Beak" Method:

    • Step A: Pinch the outside of the outer left glove near the wrist.[3] Peel downwards, turning it inside out.[3] Ball it into the right hand.[1][3]

    • Step B: Slide a finger of the bare left hand under the wrist of the outer right glove.[3] Peel off, encapsulating the first glove. Discard in hazardous waste.

    • Step C: Repeat for inner gloves.[1][3]

    • Step D: Immediately wash hands with soap and water for 20 seconds.[3] Alcohol gel is insufficient as it may increase the permeability of residual lipophilic compounds.[2][3]

Disposal & Decontamination

This compound must be treated as hazardous chemical waste.[1][3]

  • Solid Waste: Weighing boats, contaminated gloves, and paper towels must be sealed in a clear hazardous waste bag labeled "Toxic Solid - this compound."[1][2][3]

  • Liquid Waste: Collect in a dedicated carboy labeled "Halogenated Organic Waste" (due to the chlorophenoxy group).[1][2][3] Do not mix with oxidizers.[1][3][7]

  • Spill Cleanup:

    • Isolate the area.[1][3][6]

    • Dampen a paper towel with ethanol (to solubilize) and wipe the powder gently to avoid dusting.[2][3]

    • Follow with a soap and water wash.[1][3][5][6][8]

    • Dispose of all cleanup materials as hazardous waste.[1][3]

References
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 76961016, this compound. Retrieved from [Link][1][2][3]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Personal Protective Equipment (29 CFR 1910.132).[1][2][3] Retrieved from [Link][1][2][3]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).[1][2][3] Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). Sequence for Putting On and Removing Personal Protective Equipment (PPE). Retrieved from [Link][1][2][3]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.